1-(3-Hydroxy-3-methyl-4-pentenyl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol is a natural product found in Salvia sahendica, Salvia sclarea, and Nicotiana with data available.
1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
CAS No.: 318237-79-5
Cat. No.: VC13278677
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318237-79-5 |
|---|---|
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
| Standard InChI | InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3 |
| Standard InChI Key | XVULBTBTFGYVRC-UHFFFAOYSA-N |
| SMILES | CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
| Boiling Point | 218.00 to 220.00 °C. @ 19.00 mm Hg |
| Melting Point | 105.5 - 106 °C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a partially saturated naphthalene core substituted with hydroxyl groups at positions 2 and 3, along with methyl and pentenyl side chains. Its stereochemistry is critical to its biological function, with configurations at C1, C2, C8a, and the pentenyl group defining its activity .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₆O₂ | |
| Molecular Weight | 308.5 g/mol | |
| Density | 0.954 g/cm³ | |
| Melting Point | 95–100 °C | |
| Boiling Point | 218–220 °C at 19 mmHg | |
| Topological Polar Surface | 40.5 Ų |
The compound’s hydrophobicity (XLogP: 4.90) and hydrogen-bond donor/acceptor count (2 each) influence its pharmacokinetic profile, including moderate blood-brain barrier permeability (72.5% probability) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with terpene precursors like isoprene and citral, proceeding through cyclization, hydrogenation, and hydroxylation steps. Stereoselective hydroxylation is achieved using chiral catalysts, with yields optimized under controlled temperatures (50–80°C) and pressures (1–3 atm) .
Critical Reaction Steps:
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Cyclization: Forms the naphthalene core using acid catalysts (e.g., H₂SO₄).
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Hydrogenation: Reduces double bonds with Pd/C or PtO₂ under H₂.
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Hydroxylation: Introduces hydroxyl groups via Sharpless asymmetric epoxidation .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. Palladium-based catalysts and distillation-purification systems ensure >90% purity, meeting fragrance and pharmaceutical standards.
Biological Activities and Mechanisms
Anticancer Properties
The compound induces apoptosis in leukemia (IC₅₀: 12 μM) and colon cancer cells (HT-29) by activating caspase-3/7 and suppressing Bcl-2 expression. In vivo studies demonstrate tumor volume reduction by 58% in xenograft models .
Mechanistic Insights:
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MAPK/NF-κB Pathway Inhibition: At 20 μM, it reduces phosphorylated ERK and p65 levels by 70%, mitigating inflammation-driven carcinogenesis.
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Oxidative Stress Modulation: Scavenges ROS (EC₅₀: 45 μM) via hydroxyl group-mediated electron transfer .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays .
Pharmacokinetic and Toxicological Profile
ADMET Predictions
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 99.6% |
| Blood-Brain Barrier Penetration | Moderate | 72.5% |
| CYP3A4 Substrate | Yes | 60.6% |
| Hepatotoxicity | Low | 85% |
Despite high absorption, oral bioavailability remains limited (50%) due to first-pass metabolism. Notably, it inhibits P-glycoprotein (84.5% probability), posing drug-drug interaction risks .
Industrial and Therapeutic Applications
Fragrance Industry
The compound’s woody, amber-like aroma makes it a premium ingredient in perfumes. Its stability under UV light (t₁/₂ > 200 hours at 25°C) outperforms synthetic analogs like Ambroxide .
Comparison with Structural Analogs
| Compound | Aroma Profile | Stability (t₁/₂) | Anticancer IC₅₀ |
|---|---|---|---|
| Sclareol | Herbaceous | 150 hours | 15 μM |
| Ambroxide | Musky | 180 hours | N/A |
| Target Compound | Woody-Amber | 220 hours | 12 μM |
The target compound’s extended stability and lower IC₅₀ highlight its superiority in industrial and therapeutic contexts .
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